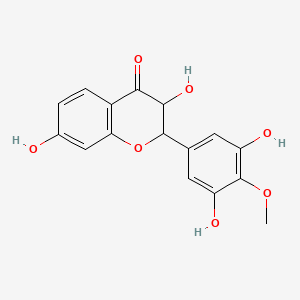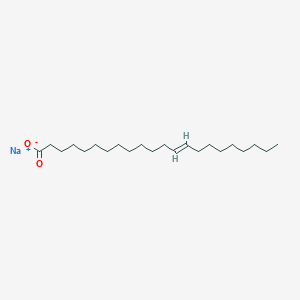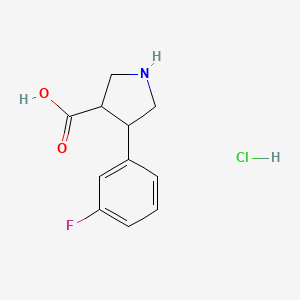
Sepil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sepil is a herbal wound healing compound known for its potent antiseptic properties. It is a polyherbal formulation that includes jatyadi oil and Achyranthes aspera (apamarga) extract. This compound is highly effective against multidrug-resistant bacteria and is used to treat various types of wounds, including diabetic foot ulcers, burns, and surgical site infections .
Preparation Methods
Sepil is prepared by mixing multiple herbal extracts to form a synergistic antibacterial composition. The formulation involves the use of jatyadi oil and Achyranthes aspera extract, which are well-defined in the Ayurvedic Pharmacopoeia of India. The preparation process includes the following steps:
Extraction: The active components are extracted from the herbs using solvents.
Mixing: The extracts are mixed with jatyadi oil to form a homogeneous mixture.
Formulation: The mixture is then formulated into various forms such as liposomal gel, nano-oil spray, and hand sanitizer.
Chemical Reactions Analysis
Sepil undergoes various chemical reactions, including:
Oxidation: The active components in this compound can undergo oxidation, which enhances their antibacterial properties.
Reduction: Some components may undergo reduction reactions, which can affect their efficacy.
Substitution: The formulation may involve substitution reactions where one functional group is replaced by another to enhance the compound’s properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are enhanced antibacterial compounds that are more effective against multidrug-resistant bacteria .
Scientific Research Applications
Sepil has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of new antibacterial compounds.
Biology: Studied for its effects on bacterial biofilms and multidrug-resistant bacteria.
Medicine: Used in wound healing, particularly for diabetic foot ulcers, burns, and surgical site infections.
Industry: Developed into various formulations such as liposomal gel, nano-oil spray, and hand sanitizer for commercial use .
Mechanism of Action
Sepil exerts its effects through several mechanisms:
Antibacterial Activity: The active components disrupt bacterial cell walls, leading to cell lysis.
Anti-inflammatory Effects: Reduces inflammation at the wound site, promoting faster healing.
Analgesic Effects: Provides pain relief due to its intrinsic analgesic properties
The molecular targets include bacterial cell walls and inflammatory pathways, which are modulated to enhance wound healing and reduce infection .
Comparison with Similar Compounds
Sepil is unique due to its polyherbal formulation, which provides a synergistic effect against multidrug-resistant bacteria. Similar compounds include:
Jatyadi Oil: Used individually for wound healing but less effective against multidrug-resistant bacteria.
Achyranthes Aspera Extract: Known for its antibacterial properties but not as effective in wound healing when used alone.
Other Polyherbal Formulations: May contain different combinations of herbs but do not have the same synergistic effect as this compound .
This compound stands out due to its unique combination of herbs and its effectiveness against a wide range of pathogens, making it a valuable compound in wound healing and infection control.
Properties
Molecular Formula |
C16H14O7 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O7/c1-22-16-10(18)4-7(5-11(16)19)15-14(21)13(20)9-3-2-8(17)6-12(9)23-15/h2-6,14-15,17-19,21H,1H3 |
InChI Key |
AFCZAKZBCYSVSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)
![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)

![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)


![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)

![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)

![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)

